2-(3,4-Dimethylphenyl)-1h-1,3-benzodiazole-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dimethylphenyl)-1h-1,3-benzodiazole-6-carboxylic acid is an organic compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic aromatic compounds known for their diverse applications in medicinal chemistry, materials science, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethylphenyl)-1h-1,3-benzodiazole-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 3,4-dimethylaniline, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethylphenyl)-1h-1,3-benzodiazole-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the benzodiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens, alkyl groups, or other functional groups .
Scientific Research Applications
2-(3,4-Dimethylphenyl)-1h-1,3-benzodiazole-6-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethylphenyl)-1h-1,3-benzodiazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1h-1,3-benzodiazole-6-carboxylic acid: Lacks the dimethyl groups, leading to different chemical and biological properties.
2-(4-Methylphenyl)-1h-1,3-benzodiazole-6-carboxylic acid: Contains a single methyl group, which affects its reactivity and applications.
Uniqueness
The presence of the 3,4-dimethylphenyl group in 2-(3,4-Dimethylphenyl)-1h-1,3-benzodiazole-6-carboxylic acid imparts unique chemical properties, such as increased steric hindrance and electronic effects, which can influence its reactivity and interactions with other molecules. These features make it distinct from other benzodiazole derivatives and contribute to its specific applications in various fields .
Properties
Molecular Formula |
C16H14N2O2 |
---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
2-(3,4-dimethylphenyl)-3H-benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C16H14N2O2/c1-9-3-4-11(7-10(9)2)15-17-13-6-5-12(16(19)20)8-14(13)18-15/h3-8H,1-2H3,(H,17,18)(H,19,20) |
InChI Key |
PRTIUAXRLMOCEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.